

# Physical and chemical properties of Nicotine-d4

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## Compound of Interest

Compound Name: Nicotine-d4

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## Nicotine-d4: A Comprehensive Technical Guide

### An In-depth Examination of the Physical, Chemical, and Biological Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of **Nicotine-d4**, a deuterated isotopologue of nicotine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize **Nicotine-d4** as an internal standard in analytical methods or in metabolic studies.

## Core Physical and Chemical Properties

**Nicotine-d4** is a synthetic, isotopically labeled form of nicotine where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than endogenous nicotine, making it an ideal internal standard for mass spectrometry-based quantification assays. Its physical and chemical properties are largely similar to those of nicotine, with the key difference being its mass.

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> D <sub>4</sub> N <sub>2</sub>	[1]
Molecular Weight	166.26 g/mol	[1][2][3]
CAS Number	350818-69-8	[1]
Appearance	Yellow to Orange oil; Colourless to Dark Brown oil	
Density	1.045 g/mL at 25 °C	[2][3]
Flash Point	101 °C (213.8 °F)	[2]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.	
Isotopic Purity	≥98 atom % D	
Storage Temperature	Refrigerator; -20°C	[3]

## Analytical Methodologies: Experimental Protocols

**Nicotine-d4** is predominantly used as an internal standard in the quantification of nicotine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of nicotine in plasma.

### Representative LC-MS/MS Protocol for Nicotine Quantification in Plasma

#### 1. Sample Preparation (Protein Precipitation)

- To 25 µL of plasma sample, add 200 µL of a working internal standard solution containing **Nicotine-d4** (concentration will depend on the expected nicotine concentration range in the samples) in methanol with 1% ammonium carbonate.[4]
- Vortex mix the samples to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples to pellet the precipitated proteins.

- Transfer 150  $\mu$ L of the supernatant to a clean 96-well plate.
- Dilute the extracted samples with 150  $\mu$ L of water prior to injection.[\[4\]](#)

## 2. Liquid Chromatography Conditions

- Column: A suitable reversed-phase column, such as a Waters UPLC®-BEH Phenyl, 1.7  $\mu$ m (30 x 2.1 mm), is recommended.[\[4\]](#)
- Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium formate).
- Mobile Phase B: Acetonitrile or methanol with the same modifier.
- Gradient: A gradient elution is typically employed to separate nicotine from other matrix components. An example gradient could be:
  - 0-0.5 min: 1% B
  - 0.5-0.8 min: linear ramp to 20% B
  - 0.8-1.0 min: linear ramp to 55% B
  - 1.0-3.0 min: linear ramp to 100% B
  - 3.01-4.00 min: return to initial conditions for column re-equilibration.[\[5\]](#)
- Flow Rate: 0.45 mL/min.[\[5\]](#)
- Injection Volume: 5  $\mu$ L.[\[5\]](#)

## 3. Mass Spectrometry Conditions

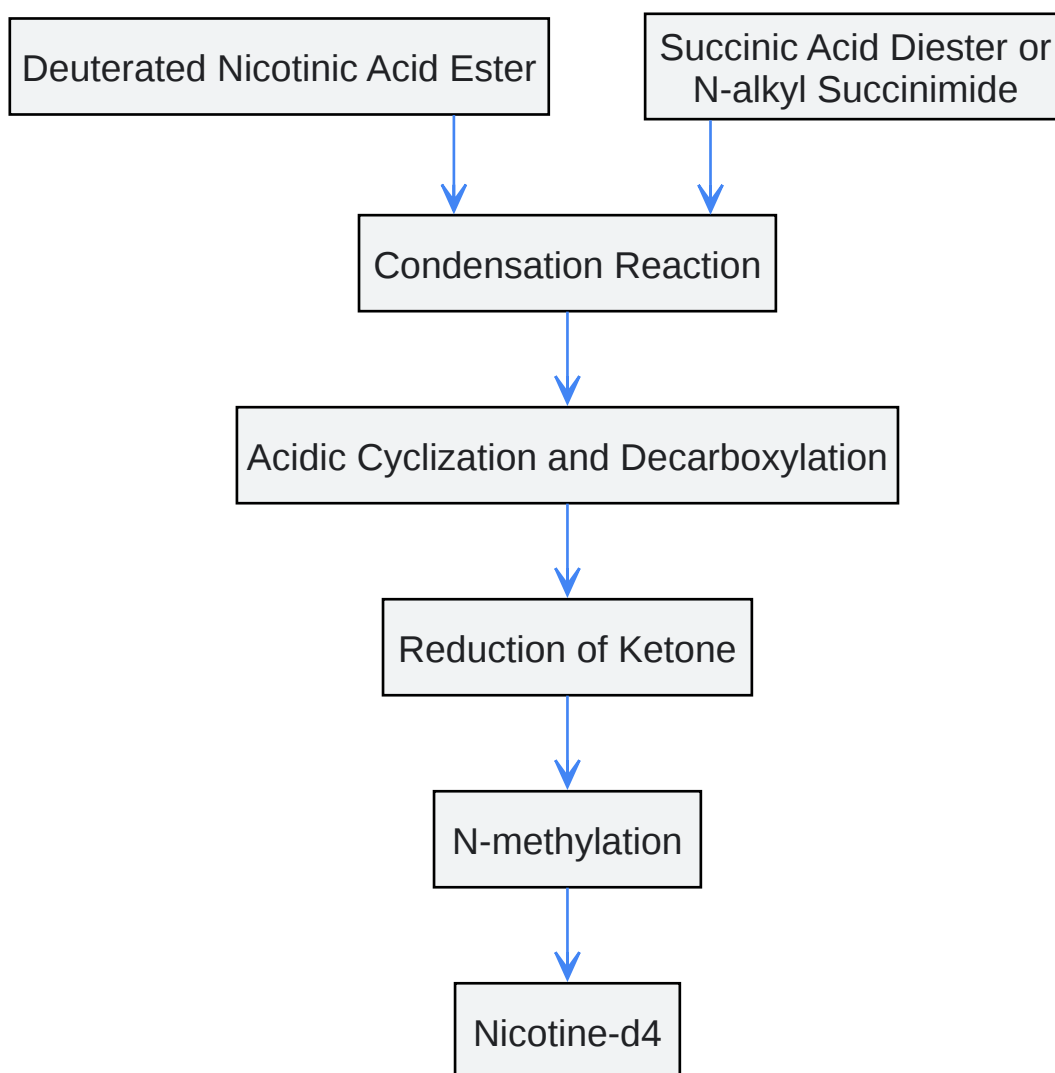
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Nicotine: Precursor ion (m/z) 163.2  $\rightarrow$  Product ion (m/z) 132.2 (quantifier) and/or 117.1.[\[4\]](#)  
[\[5\]](#)

- **Nicotine-d4**: Precursor ion (m/z) 167.2 → Product ion (m/z) 136.2.[5]
- Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, source temperature, and collision energy to achieve maximum sensitivity and specificity.

## Synthesis of Nicotine-d4

While detailed, step-by-step proprietary synthesis methods for commercially available **Nicotine-d4** are not publicly disclosed, a general synthetic approach can be inferred from the synthesis of nicotine and its analogues. A common strategy involves the cyclization of a pyridinyl derivative to form the pyrrolidine ring. For the introduction of deuterium atoms, a deuterated pyridine precursor would be utilized.

### General Synthetic Workflow



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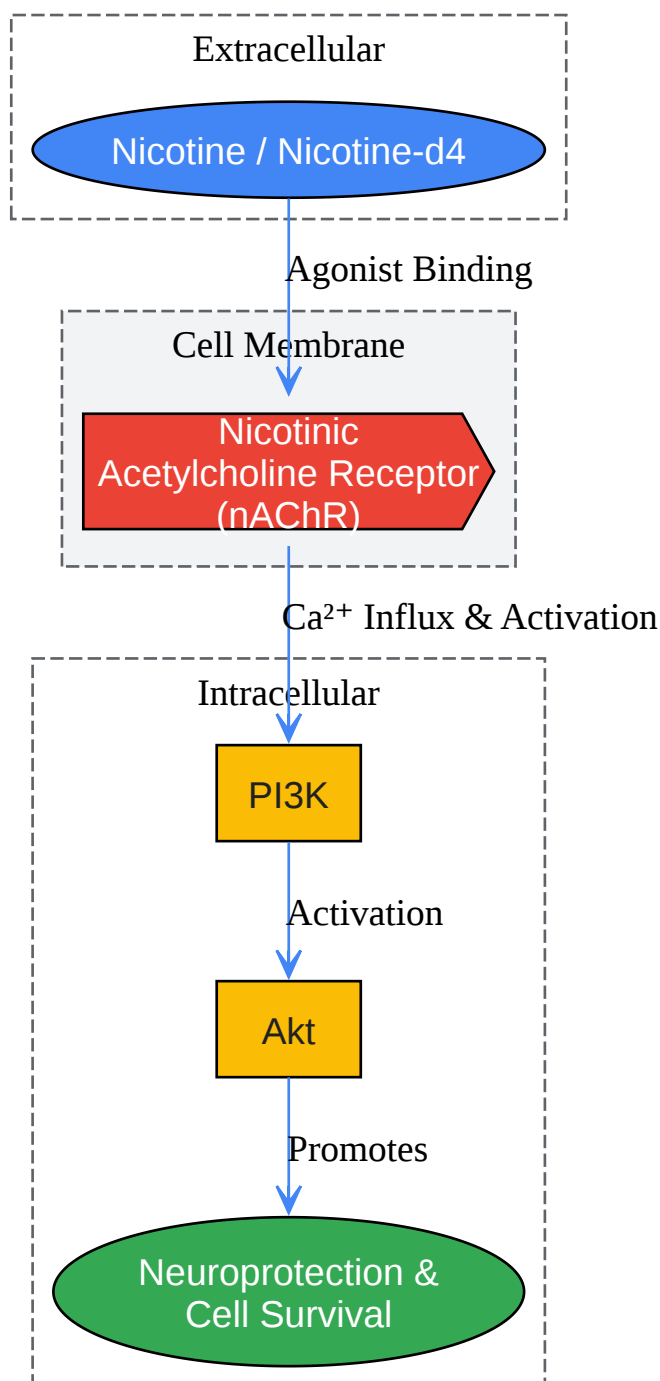
A generalized synthetic pathway for **Nicotine-d4**.

## Biological Activity and Signaling Pathways

As a heavy isotope-labeled analog, the biological activity of **Nicotine-d4** is considered to be identical to that of nicotine. Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).<sup>[6]</sup><sup>[7]</sup> These receptors are ligand-gated ion channels found in the central and peripheral nervous systems.<sup>[6]</sup>

### Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Upon binding of an agonist like nicotine, the nAChR undergoes a conformational change, opening its transmembrane ion channel. This allows for the influx of cations, primarily sodium ( $\text{Na}^+$ ) and calcium ( $\text{Ca}^{2+}$ ), and the efflux of potassium ( $\text{K}^+$ ), leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events. In the central nervous system, the activation of nAChRs, particularly the  $\alpha 7$  and  $\alpha 4\beta 2$  subtypes, has been linked to the activation of the PI3K/Akt signaling pathway, which is known to play a crucial role in cell survival and neuroprotection.<sup>[7]</sup><sup>[8]</sup>



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Simplified signaling pathway of **Nicotine-d4** via nAChRs.

This guide provides a foundational understanding of **Nicotine-d4** for its effective application in research and development. For specific applications, further optimization of the described

protocols may be necessary.

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